molecular formula C32H50O9 B10822823 Fusicoccin A-Thf

Fusicoccin A-Thf

Cat. No.: B10822823
M. Wt: 578.7 g/mol
InChI Key: VVWLHUXTBJWIOB-YGTMNZBKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fusicoccin A-THF involves several steps, starting from the natural product fusicoccin ASpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation of Phomopsis amygdali to obtain fusicoccin A, followed by chemical modifications to introduce the THF ring. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Fusicoccin A-THF undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities and improved pharmacological properties .

Scientific Research Applications

Fusicoccin A-THF has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study protein-protein interactions and signaling pathways.

    Biology: Investigated for its role in modulating cellular processes and its potential as a tool for studying plant physiology.

    Medicine: Explored for its potential as an antitumor agent and its ability to stabilize 14-3-3 protein interactions, which are implicated in various diseases.

    Industry: Potential applications in agriculture for controlling plant growth and improving crop yields

Mechanism of Action

Fusicoccin A-THF exerts its effects by stabilizing the interactions between 14-3-3 proteins and phosphorylated ligand proteins. This stabilization enhances the binding of 14-3-3 proteins to their targets, leading to the activation of downstream signaling pathways. The compound’s ability to modulate these interactions makes it a valuable tool for studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C32H50O9

Molecular Weight

578.7 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-[[(1R,2E,4S,7S,8R,9R,10R,13S,17S)-9-hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C32H50O9/c1-15(2)22-19-10-11-37-29(19)32(6)12-20-17(13-36-7)8-9-18(20)16(3)24(33)28(23(22)32)40-30-26(35)25(34)27-21(39-30)14-38-31(4,5)41-27/h12,15-19,21,24-30,33-35H,8-11,13-14H2,1-7H3/b20-12-/t16-,17-,18+,19+,21-,24-,25-,26-,27-,28-,29+,30-,32-/m1/s1

InChI Key

VVWLHUXTBJWIOB-YGTMNZBKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@@H]4[C@@H](CCO4)C(=C3[C@H]([C@@H]1O)O[C@@H]5[C@@H]([C@H]([C@H]6[C@H](O5)COC(O6)(C)C)O)O)C(C)C)C)COC

Canonical SMILES

CC1C2CCC(C2=CC3(C4C(CCO4)C(=C3C(C1O)OC5C(C(C6C(O5)COC(O6)(C)C)O)O)C(C)C)C)COC

Origin of Product

United States

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